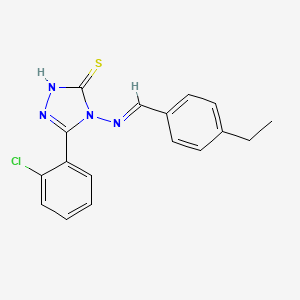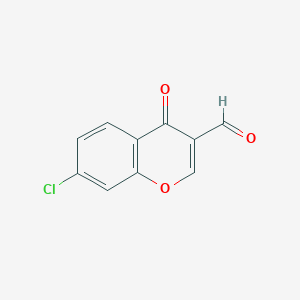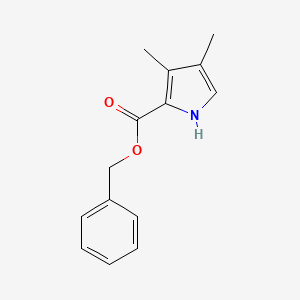
Benzyl 3,4-dimethyl-1H-pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 3,4-dimethyl-1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C14H15NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
Benzyl 3,4-dimethyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethylpyrrole-2-carboxylic acid with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs under mild conditions, yielding the desired ester product .
Industrial Production Methods
化学反应分析
Types of Reactions
Benzyl 3,4-dimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic nature of the pyrrole ring allows for electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated derivatives of the pyrrole ring.
科学研究应用
Benzyl 3,4-dimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.
Industry: It is used in the development of novel materials and as an intermediate in organic synthesis.
相似化合物的比较
Similar Compounds
Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate: Similar in structure but with an ethyl ester group instead of a benzyl ester.
3,4-Dimethyl-1H-pyrrole-2-carboxamide: Contains an amide group instead of an ester group.
3,4-Dimethyl-1H-pyrrole-2-carbohydrazide: Features a carbohydrazide group, showing different biological activities.
Uniqueness
Benzyl 3,4-dimethyl-1H-pyrrole-2-carboxylate is unique due to its benzyl ester group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various synthetic and research applications.
属性
| 954-92-7 | |
分子式 |
C14H15NO2 |
分子量 |
229.27 g/mol |
IUPAC 名称 |
benzyl 3,4-dimethyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C14H15NO2/c1-10-8-15-13(11(10)2)14(16)17-9-12-6-4-3-5-7-12/h3-8,15H,9H2,1-2H3 |
InChI 键 |
JVVPVNRWUFOIEO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CNC(=C1C)C(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



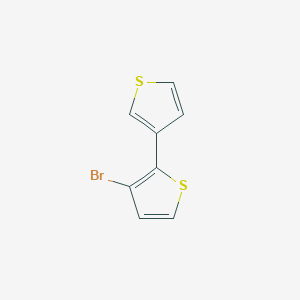
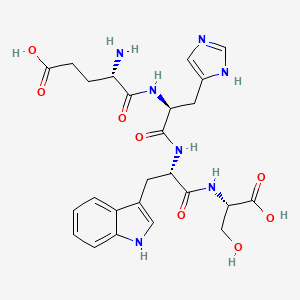




![4-{[3-(Benzothiazol-2-ylsulfanyl)-propionyl]-hydrazonomethyl}-benzoic acid methyl ester](/img/structure/B12046781.png)
